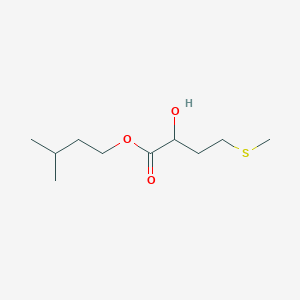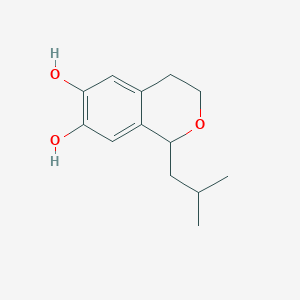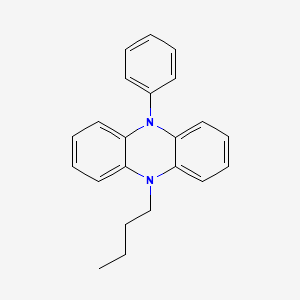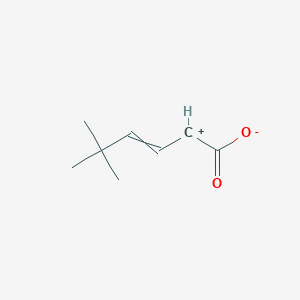![molecular formula C28H44N2 B14236731 N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine CAS No. 355376-23-7](/img/structure/B14236731.png)
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 2,6-di(propan-2-yl)phenyl groups attached to a butane-2,3-diamine backbone. Its molecular formula is C26H40N2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine typically involves the reaction of 2,6-di(propan-2-yl)aniline with butane-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; carried out under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby inhibiting enzymes like cytochrome c oxidase. This inhibition can lead to alterations in cellular respiration and other metabolic pathways .
Comparación Con Compuestos Similares
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone instead of butane-2,3-diamine.
2,3-Bis(2,6-diisopropylphenylimino)butane: Another related compound with imino groups instead of amine groups.
Uniqueness: N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
355376-23-7 |
|---|---|
Fórmula molecular |
C28H44N2 |
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine |
InChI |
InChI=1S/C28H44N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-22,29-30H,1-10H3 |
Clave InChI |
WIIBJIWFMHRYQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(C)C(C)NC2=C(C=CC=C2C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)


![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)


![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)

![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
